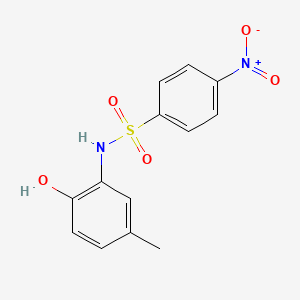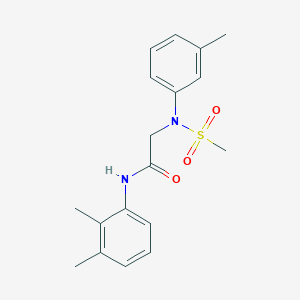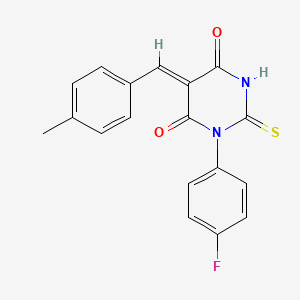![molecular formula C17H17N3O2 B5800873 3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as IPPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
作用機序
The exact mechanism of action of 3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to protect against oxidative stress and to have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for use in a variety of research fields. However, there are also some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new pain medications based on the compound's analgesic and anti-inflammatory effects. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential off-target effects.
合成法
The synthesis of 3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-isopropylphenol with hydrazine hydrate and ethyl acetoacetate to form the intermediate compound 5-(4-isopropylphenoxy)methyl-1,2,4-oxadiazol-3-amine. This intermediate is then reacted with pyridine to yield the final product, this compound.
科学的研究の応用
3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In toxicology, this compound has been studied for its potential to protect against oxidative stress and may have applications in the treatment of diseases associated with oxidative damage.
特性
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)13-5-7-15(8-6-13)21-11-16-19-17(20-22-16)14-4-3-9-18-10-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUKEVDPQWWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)


![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)


